molecular formula C8H5N5O2 B1391023 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one CAS No. 1211170-88-5

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B1391023
CAS RN: 1211170-88-5
M. Wt: 203.16 g/mol
InChI Key: YIUDMJODNYMNKC-UHFFFAOYSA-N
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Description

The compound is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class . These types of compounds are often used to develop functionalized ligands to target adenosine receptors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been synthesized by introducing an alkyl or aralkyl and a sulfonyl group .

Scientific Research Applications

Cancer Treatment: BCL-XL Protein Inhibition

Compounds related to 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have been identified as potential BCL-XL protein inhibitors . These inhibitors can act as pro-apoptotic agents, making them valuable for cancer treatment. They induce apoptosis in cancer cells, which is a programmed cell death process that is often defective in cancerous tissues .

Anticancer Activity: Tropomyosin Receptor Kinase A (TrKA) Inhibition

Recent studies have synthesized novel compounds with a core structure similar to 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one as potential inhibitors of Tropomyosin Receptor Kinase A (TrKA). These compounds have shown potent anticancer activity and have been evaluated through molecular docking and ADME studies, indicating their effectiveness against various cancer cell lines .

Synthesis of Heterocycles with Biological Activity

The reactivity of compounds like 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one serves as a precursor for the synthesis of various heterocycles. These heterocycles have shown interesting biological activities, which are promising for the development of new pharmacological agents .

Development of Chemotherapeutic Agents

The structural features of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives make them suitable candidates for the development of new chemotherapeutic agents. Their ability to interact with specific cellular targets can be harnessed to create drugs with fewer side effects and improved efficacy .

Gene Fusion Targeting

Compounds with a similar framework to 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have been used to target gene fusions in cancers. These gene fusions often lead to the expression of carcinogenic proteins, and inhibiting them can provide a pathway for precision medicine in oncology .

Cell Cycle Arrest Induction

Some derivatives of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have been found to induce cell cycle arrest, particularly at the G2/M phase. This effect can be leveraged to halt the proliferation of cancer cells, providing another angle for cancer therapy .

Apoptosis Induction

Certain derivatives also show a high apoptosis-inducing effect, which is crucial for eliminating cancer cells. By inducing apoptosis, these compounds can effectively reduce tumor growth and complement existing cancer treatments .

Multi-Step Synthesis of Tetrahydropteroic Acid Derivatives

The chemistry of pyrido[4,3-d]pyrimidines, which are closely related to the compound , has been utilized in the multi-step synthesis of tetrahydropteroic acid derivatives. These derivatives have potential applications in various therapeutic areas .

properties

IUPAC Name

11-hydroxy-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O2/c14-8-7-5(2-4-12(8)15)13-6(10-11-7)1-3-9-13/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUDMJODNYMNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 6
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

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